Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride
CAS No.:
Cat. No.: VC15881581
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.80 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride -](/images/structure/VC15881581.png)
Specification
Molecular Formula | C14H23ClN2O2 |
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Molecular Weight | 286.80 g/mol |
IUPAC Name | tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate;hydrochloride |
Standard InChI | InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15;/h4-7,16H,8-10,15H2,1-3H3;1H |
Standard InChI Key | OMMKOAJCQFJCEN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tert-butyl group () attached via an ester linkage to a para-substituted benzoic acid derivative. The benzene ring is further functionalized with a two-carbon ethyl chain terminating in a secondary amine group (). Protonation of the primary amine under acidic conditions yields the hydrochloride salt, enhancing aqueous solubility . Key structural analogs include:
The tert-butyl group confers steric bulk, improving stability during synthetic manipulations , while the ethylenediamine side chain enables participation in nucleophilic reactions and metal coordination .
Physicochemical Data
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Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic hydrochloride form .
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Thermal Stability: Decomposes above 250°C, consistent with tert-butyl esters .
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pKa Values: Estimated of 8.2 (amine) and 2.1 (hydrochloride) , facilitating pH-dependent reactivity.
Synthetic Pathways
Stepwise Synthesis
While explicit protocols for this compound are scarce in non-restricted sources, convergent strategies can be inferred from related tert-butyl benzoates :
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Esterification: React 4-(2-aminoethyl)benzoic acid with tert-butanol under acid catalysis (e.g., ) to form tert-butyl 4-(2-aminoethyl)benzoate .
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Aminomethylation: Treat the primary amine with formaldehyde and hydrogen via reductive amination to introduce the aminomethyl group .
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Salt Formation: Precipitate the hydrochloride by adding HCl to the free base in diethyl ether .
Industrial-scale production likely employs continuous flow reactors for amination steps, optimizing yield (>85%) and purity .
Analytical Characterization
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NMR: -NMR (DMSO-) shows tert-butyl singlet at 1.42 ppm and aromatic protons at 7.85–7.35 ppm .
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XRD: Crystalline structure reveals hydrogen bonding between hydrochloride and ester carbonyl .
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a key precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its dual amine functionality allows sequential functionalization:
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The primary amine undergoes acylation or sulfonylation to introduce pharmacophores .
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The tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to expose a carboxylic acid for conjugation .
For example, in diabetes drug candidates, similar structures act as sodium-glucose transport protein (SGLT) inhibitors by mimicking glucose’s benzyl moiety .
Bioconjugation
The hydrochloride salt’s solubility enables its use in antibody-drug conjugates (ADCs). A 2024 study demonstrated its efficacy in linking cytotoxins to anti-HER2 antibodies via NHS ester chemistry .
Mechanistic Studies
Amine Reactivity
The compound’s secondary amine participates in Schiff base formation with carbonyl compounds, as shown in kinetic studies ( at pH 7.4) . This reactivity underpins its role in imine-based drug delivery systems.
Enzymatic Interactions
Molecular docking simulations reveal affinity () for histone deacetylase (HDAC) enzymes, suggesting potential epigenetic applications .
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